molecular formula C13H15N5O4S B456167 N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B456167
M. Wt: 337.36g/mol
InChI Key: SPDOONCFSRCIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a thienyl group, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the thienyl group, and functionalization with the nitro and aminocarbonyl groups. Common reagents used in these reactions include hydrazines, thioesters, and nitrating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The goal is to achieve consistent quality and cost-effectiveness while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as modulation of signaling pathways, inhibition of cell proliferation, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide
  • N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide
  • N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

Uniqueness

N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H15N5O4S

Molecular Weight

337.36g/mol

IUPAC Name

N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H15N5O4S/c1-6(2)9-4-7(11(14)19)13(23-9)15-12(20)10-8(18(21)22)5-17(3)16-10/h4-6H,1-3H3,(H2,14,19)(H,15,20)

InChI Key

SPDOONCFSRCIAA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C)C(=O)N

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C)C(=O)N

Origin of Product

United States

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